肌醇-1,4,5-三磷酸六钾盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

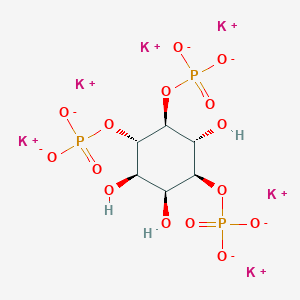

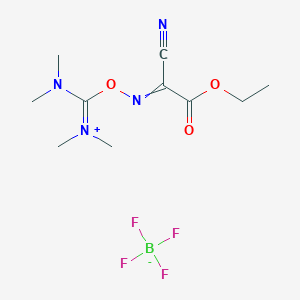

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt: is a biologically significant compound known for its role as a second messenger in cellular signal transduction. It is involved in the mobilization of calcium ions from intracellular stores, which is crucial for various cellular processes .

科学研究应用

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt has a wide range of applications in scientific research:

Chemistry: Used to study the stereoselectivity of phosphoinositide enzymes.

Biology: Plays a critical role in cellular signal transduction by mobilizing calcium ions.

Medicine: Investigated for its potential therapeutic applications in diseases related to calcium signaling.

Industry: Utilized in the production of various biochemical reagents and research tools.

作用机制

Target of Action

The primary target of L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt, also known as D-myo-Inositol, 3,5,6-tris(dihydrogen phosphate), hexapotassium salt (9CI), is the Inositol 1,4,5-trisphosphate receptor (IP3R) . This receptor is an intracellular channel that mediates the release of calcium from the endoplasmic reticulum .

Mode of Action

The compound acts as a second messenger that stimulates the discharge of calcium from the endoplasmic reticulum . It binds to the IP3R, leading to the opening of the calcium channels and an increase in intracellular calcium .

Biochemical Pathways

The compound is formed from the enzymatic hydrolysis of phosphatidyl inositol-4,5-bisphosphate . The increase in intracellular calcium triggered by the compound can affect various biochemical pathways, including those involved in muscle contraction, neurotransmitter release, and cell growth.

Pharmacokinetics

Its solubility in water suggests that it could be readily absorbed and distributed in the body . The compound’s ADME properties and their impact on bioavailability need further investigation.

Result of Action

The result of the compound’s action is an increase in intracellular calcium . This can lead to various cellular responses, depending on the cell type and the specific calcium-dependent pathways that are activated.

生化分析

Biochemical Properties

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt is known for its role in mobilizing calcium ions from intracellular stores. It interacts with specific receptors on the endoplasmic reticulum, leading to the release of calcium ions into the cytoplasm. This interaction is mediated by inositol trisphosphate receptors (IP3Rs), which are a family of calcium channels. The binding of L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt to these receptors triggers a conformational change that opens the calcium channels, allowing calcium ions to flow into the cytoplasm .

Cellular Effects

L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt has profound effects on various cell types and cellular processes. It plays a pivotal role in cell signaling pathways, particularly those involving calcium signaling. The release of calcium ions into the cytoplasm can activate various downstream signaling pathways, influencing processes such as gene expression, cellular metabolism, and cell proliferation. For instance, in neurons, the increase in cytoplasmic calcium levels can lead to the activation of calcium-dependent kinases, which in turn regulate gene expression and synaptic plasticity .

Molecular Mechanism

The molecular mechanism of L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt involves its binding to inositol trisphosphate receptors on the endoplasmic reticulum. This binding induces a conformational change in the receptor, opening the calcium channels and allowing calcium ions to be released into the cytoplasm. The increase in cytoplasmic calcium levels can then activate various calcium-dependent enzymes and signaling pathways. Additionally, L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt can influence gene expression by activating transcription factors that are sensitive to changes in calcium levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt can vary over time. The compound is relatively stable under standard laboratory conditions, but its activity can be influenced by factors such as temperature and pH. Over time, the compound may degrade, leading to a decrease in its effectiveness. Long-term studies have shown that prolonged exposure to L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt can lead to sustained changes in cellular function, particularly in terms of calcium signaling and gene expression [8][8].

Dosage Effects in Animal Models

The effects of L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt in animal models can vary depending on the dosage. At low doses, the compound can effectively mobilize calcium ions and activate downstream signaling pathways without causing significant adverse effects. At high doses, L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt can lead to excessive calcium release, which can be toxic to cells and tissues. Studies have shown that high doses of the compound can cause cell death and tissue damage in animal models .

准备方法

Synthetic Routes and Reaction Conditions: L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt can be synthesized through the enzymatic hydrolysis of phosphatidylinositol 4,5-bisphosphate. This reaction is catalyzed by phospholipase C, resulting in the formation of inositol trisphosphate and diacylglycerol .

Industrial Production Methods: Industrial production of this compound typically involves the extraction from natural sources or chemical synthesis. The chemical synthesis involves cyclization reactions of suitable precursor compounds .

化学反应分析

Types of Reactions: L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt primarily undergoes hydrolysis and phosphorylation reactions. It does not typically participate in oxidation or reduction reactions due to its stable phosphate groups .

Common Reagents and Conditions:

Hydrolysis: Catalyzed by phospholipase C.

Phosphorylation: Involves kinases that add phosphate groups to the inositol ring.

Major Products: The major products formed from these reactions include diacylglycerol and various phosphorylated inositol derivatives .

相似化合物的比较

- D-myo-Inositol 1,4,5-Trisphosphate, Trisodium Salt

- D-myo-Inositol 1,4,5-Trisphosphate, Tripotassium Salt

- D-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt

Uniqueness: L-myo-Inositol 1,4,5-Trisphosphate, Hexapotassium Salt is unique due to its specific stereochemistry and its role in calcium mobilization. Unlike its D-isomer, the L-isomer is used to study the stereoselectivity of enzymes and receptors involved in inositol phosphate metabolism .

属性

IUPAC Name |

hexapotassium;[(1S,2R,3S,4S,5R,6S)-2,3,5-trihydroxy-4,6-diphosphonatooxycyclohexyl] phosphate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H15O15P3.6K/c7-1-2(8)5(20-23(13,14)15)6(21-24(16,17)18)3(9)4(1)19-22(10,11)12;;;;;;/h1-9H,(H2,10,11,12)(H2,13,14,15)(H2,16,17,18);;;;;;/q;6*+1/p-6/t1-,2+,3+,4-,5-,6-;;;;;;/m0....../s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVOPWCOAGWTTEN-PYBCBHMXSA-H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@@H]1([C@H]([C@@H]([C@H]([C@@H]([C@H]1OP(=O)([O-])[O-])O)OP(=O)([O-])[O-])OP(=O)([O-])[O-])O)O.[K+].[K+].[K+].[K+].[K+].[K+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9K6O15P3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

648.64 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

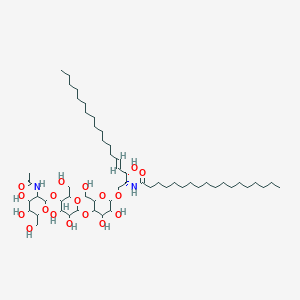

![(NE)-N-[(2,2-difluoro-3,3-dimethylcyclopropyl)methylidene]hydroxylamine](/img/structure/B1148507.png)